![molecular formula C13H14N2O2 B2795238 1-Phenyl-4-prop-2-enoylpiperazin-2-one CAS No. 2176843-56-2](/img/structure/B2795238.png)
1-Phenyl-4-prop-2-enoylpiperazin-2-one
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Description
“1-Phenyl-4-prop-2-enoylpiperazin-2-one” is a compound that has been synthesized and evaluated for its serotonin (5-HT) reuptake inhibitory activity . It is available for purchase with the CAS No. 2176843-56-2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . The synthesis was initiated by reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium .Future Directions
While specific future directions for “1-Phenyl-4-prop-2-enoylpiperazin-2-one” are not mentioned in the search results, research into similar compounds suggests potential areas of interest. For instance, compounds with similar structures have been evaluated for their potential as antidepressants , suggesting that “1-Phenyl-4-prop-2-enoylpiperazin-2-one” could also be explored in this context.
properties
IUPAC Name |
1-phenyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-8-9-15(13(17)10-14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXRINQGULFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-prop-2-enoylpiperazin-2-one |
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